Grade ≥3 Thrombocytopenia: 4% for ZEN-3694 vs. 35–39% for ABBV-075 and BMS-986158
In the Phase 1b/2a trial of ZEN-3694 (48–96 mg orally once daily) combined with enzalutamide in 75 patients with ASI-resistant mCRPC, grade ≥3 thrombocytopenia occurred in only 4% of patients (3/75), all grade 3 with no grade 4 events, and dosing escalated to 144 mg daily without reaching a maximum tolerated dose (MTD) [1]. In contrast, the pan-BET inhibitor mivebresib (ABBV-075) produced grade 3/4 thrombocytopenia in 35% of patients with relapsed/refractory solid tumors, with thrombocytopenia identified as a dose-limiting toxicity [2]. Similarly, BMS-986158 monotherapy was associated with a 37% incidence of grade ≥3 thrombocytopenia and a 39% any-grade thrombocytopenia rate in Phase 1/2a solid tumor patients [3]. The approximately 9-fold lower rate of severe thrombocytopenia positions ZEN-3694 as the BET inhibitor with the most favorable hematologic safety profile among clinically advanced pan-BET inhibitors, enabling chronic daily dosing and combination regimens that would be precluded by the toxicity profiles of earlier-generation compounds [1][4].
| Evidence Dimension | Incidence of Grade ≥3 thrombocytopenia in solid tumor clinical trials |
|---|---|
| Target Compound Data | 4% (3/75 patients; no Grade 4; MTD not reached up to 144 mg/day; combination with enzalutamide) |
| Comparator Or Baseline | ABBV-075 (mivebresib): 35% Grade 3/4 thrombocytopenia (solid tumors, monotherapy); BMS-986158: 37% Grade ≥3 thrombocytopenia (solid tumors, monotherapy) |
| Quantified Difference | Approximately 8.8- to 9.3-fold lower incidence of Grade ≥3 thrombocytopenia for ZEN-3694 vs. ABBV-075 and BMS-986158 |
| Conditions | ZEN-3694: Phase 1b/2a, mCRPC, ZEN-3694 + enzalutamide, 48–96 mg QD, N=75. ABBV-075: Phase 1, solid tumors, monotherapy, N=84. BMS-986158: Phase 1/2a, solid tumors, monotherapy, N=83. |
Why This Matters
A 4% vs. 35–39% grade ≥3 thrombocytopenia rate is a first-order safety differentiator that determines whether a BET inhibitor can be dosed chronically and combined with myelosuppressive agents such as PARP inhibitors or chemotherapy—making ZEN-3694 the preferred candidate for combination trial design and procurement for studies requiring sustained target engagement.
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- [2] Piha-Paul SA, et al. First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. Clin Cancer Res. 2019;25(21):6309-6319. View Source
- [3] Zhang C, et al. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies. Front Med. 2025;12:1592693. View Source
- [4] Sun Y, et al. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors. Front Pharmacol. 2020;11:621093. View Source
